![molecular formula C10H13N3 B11912724 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11912724.png)
2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane is a compound of significant interest in the field of medicinal chemistry. This compound features a spirocyclic structure, which is known for its unique three-dimensional shape and potential biological activity. The presence of both pyridine and diazaspiro moieties makes it a versatile scaffold for drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method is the [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, which forms the spirocyclic β-lactam intermediate. This intermediate can then be reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: A similar spirocyclic compound known for its bioisosteric properties with piperidine.
2-Oxa-1-azaspiro[bicyclo[3.2.0]heptane:
Uniqueness
2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane stands out due to its combination of the pyridine ring and the diazaspiro core. This unique structure provides a distinct three-dimensional shape, enhancing its potential for specific biological interactions and making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-pyridin-4-yl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C10H13N3/c1-3-11-4-2-9(1)13-7-10(8-13)5-12-6-10/h1-4,12H,5-8H2 |
Clé InChI |
QVZINOBIJGALRG-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)CN(C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




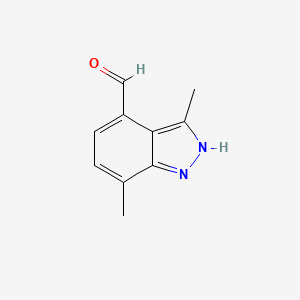
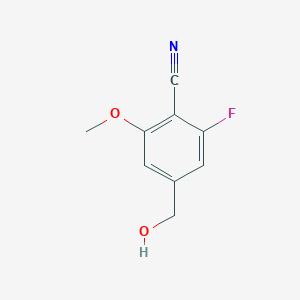
![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)

![(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11912670.png)

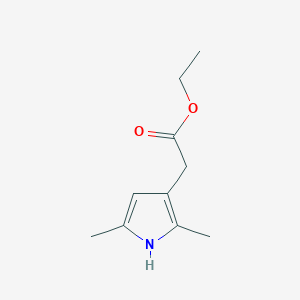
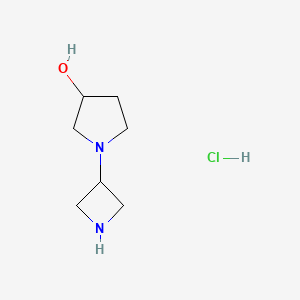
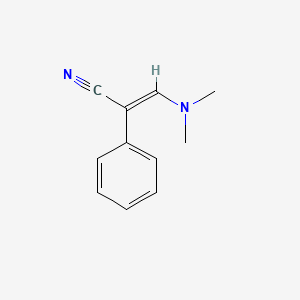

![2H-Imidazo[2,1-a]isoindol-5(3H)-one](/img/structure/B11912707.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B11912709.png)
